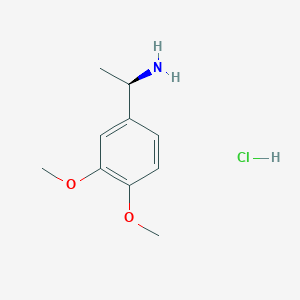

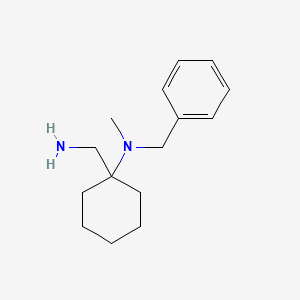

![molecular formula C11H21NO2 B2399969 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol CAS No. 1344043-77-1](/img/structure/B2399969.png)

2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol” is a chemical compound with the CAS Number 1344043-77-1. It has a molecular weight of 145.2 . The IUPAC name for this compound is 2-(tetrahydro-2H-pyran-4-ylamino)ethanol .

Molecular Structure Analysis

The InChI code for “2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol” is 1S/C7H15NO2/c9-4-3-8-7-1-5-10-6-2-7/h7-9H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is an oil at room temperature .科学的研究の応用

Antifibrinolytic Activity

Amino methyl cyclohexane carboxylic acid, a structurally similar compound to 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol, has been identified as a potent inhibitor of plasminogen activation, with applications in controlling bleeding caused by general or local fibrinolysis. It demonstrates efficacy as an antifibrinolytic agent without affecting the coagulation mechanism significantly, making it a useful clinical fibrinolytic inhibitor (Andersson et al., 2009).

Neuroprotective and Antiepileptic Potential

Gabapentin, another compound with a similar structure, showcases its role as an antiepileptic drug, suggesting potential neurological applications for 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol. Gabapentin's ability to offer antiepileptic effects without significant psychometric impairment or drug interactions highlights its worthiness for further assessment in neurological disorders (Crawford et al., 1987).

Inhibition of Metabolic Pathways

Research into compounds like R 68 070, which combines thromboxane A2 synthetase inhibition with receptor blockade, may parallel the action mechanisms of 2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol, suggesting its potential in modulating inflammatory responses and thrombosis through specific enzymatic pathway inhibition. This dual-action approach in a single molecule offers insights into designing therapeutics for cardiovascular diseases and other inflammatory conditions (Clerck et al., 1989).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The associated hazard statements are H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-(oxan-4-ylmethylamino)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11-3-1-2-10(11)12-8-9-4-6-14-7-5-9/h9-13H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACRLJMTUOFRFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCC2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

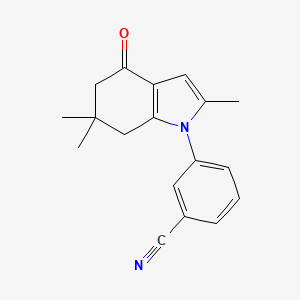

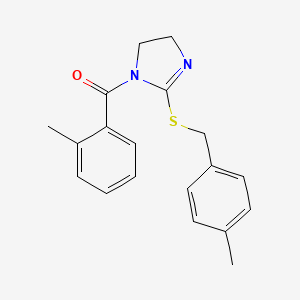

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)

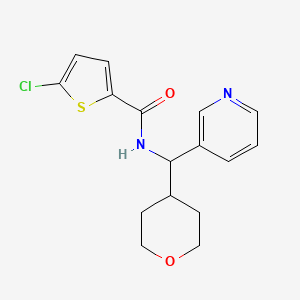

![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

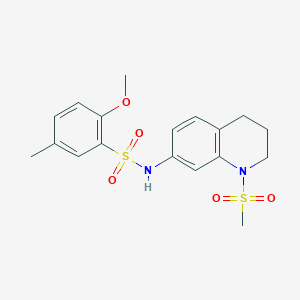

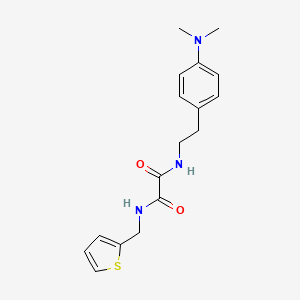

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)